2-(1H-benzimidazol-2-yl)-N-(4-phenoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the phenoxyphenyl group and the pyrrolidinecarboxamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinecarboxamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce nitro or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be investigated for similar activities.
Medicine
Medicinally, compounds like 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE might be explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound could find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, disrupting normal cellular processes. The phenoxyphenyl group might enhance binding affinity to certain proteins, while the pyrrolidinecarboxamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-PHENYL-1-PYRROLIDINECARBOXAMIDE
- 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE
- 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE
Uniqueness
What sets 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-PHENOXYPHENYL)-1-PYRROLIDINECARBOXAMIDE apart from similar compounds is the presence of the phenoxyphenyl group, which may confer unique biological activities and binding properties. This structural feature could make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(4-phenoxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c29-24(25-17-12-14-19(15-13-17)30-18-7-2-1-3-8-18)28-16-6-11-22(28)23-26-20-9-4-5-10-21(20)27-23/h1-5,7-10,12-15,22H,6,11,16H2,(H,25,29)(H,26,27) |
InChI Key |
UVTHQJGMUHEVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.